molecular formula C5H5ClN2O B1519852 (3-Chloropyrazin-2-yl)methanol CAS No. 89283-32-9

(3-Chloropyrazin-2-yl)methanol

Cat. No. B1519852
CAS RN: 89283-32-9
M. Wt: 144.56 g/mol
InChI Key: NYTVRJQDIXLFAT-UHFFFAOYSA-N
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Description

“(3-Chloropyrazin-2-yl)methanol” is a useful reagent for the preparation of indazolylquinazolinones as inhibitors of human immunodeficiency virus replication .


Synthesis Analysis

The synthesis of “(3-Chloropyrazin-2-yl)methanol” involves aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines .


Molecular Structure Analysis

The molecular formula of “(3-Chloropyrazin-2-yl)methanol” is C5H5ClN2O . The InChI code is 1S/C5H5ClN2O/c6-5-4(3-9)7-1-2-8-5/h1-2,9H,3H2 . The molecular weight is 144.56 g/mol .


Chemical Reactions Analysis

“(3-Chloropyrazin-2-yl)methanol” is involved in the reaction conditions of 2-chloro-3-cyanopyrazine with hydrogen and acetic acid in water at 20 under 3000.3 Torr .


Physical And Chemical Properties Analysis

“(3-Chloropyrazin-2-yl)methanol” has a molecular weight of 144.56 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 144.0090405 g/mol . The topological polar surface area is 46 Ų . The heavy atom count is 9 .

Scientific Research Applications

Medicinal Chemistry

  • Summary of the Application : “(3-Chloropyrazin-2-yl)methanol” is used in the design and synthesis of pyrazine compounds for potential use in cancer treatment . The protein tyrosine phosphatases pathway, which monitors cell proliferation, diversity, migration, and metabolism, is a target for these compounds .
  • Methods of Application or Experimental Procedures : The researchers used structure-based drug design to optimize known inhibitors. They introduced 1-(methylsulfonyl)-4-prolylpiperazine as a linker and synthesized three pyrazine-based small molecules .
  • Results or Outcomes : The studies concluded in the discovery of methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride as one of the final compounds which is an active and acceptable cytotoxic agent .

Preparation of Indazolylquinazolinones

  • Summary of the Application : “(3-Chloropyrazin-2-yl)methanol” is used as a reagent for the preparation of indazolylquinazolinones . These compounds are studied for their potential as inhibitors of human immunodeficiency virus (HIV) replication .

Computational Chemistry

  • Summary of the Application : “(3-Chloropyrazin-2-yl)methanol” is used in computational chemistry for the simulation of molecular structures and interactions . This can help in understanding the properties of the molecule and predicting its behavior in different conditions.
  • Methods of Application or Experimental Procedures : The molecule is modeled using software such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD . These programs can produce impressive simulation visualizations .

Safety And Hazards

The safety information for “(3-Chloropyrazin-2-yl)methanol” includes hazard statements H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

(3-chloropyrazin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-5-4(3-9)7-1-2-8-5/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTVRJQDIXLFAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653998
Record name (3-Chloropyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloropyrazin-2-yl)methanol

CAS RN

89283-32-9
Record name (3-Chloropyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2,2,6,6-tetramethylpiperidine (TMP) (43.8 mL, 36.4 g, 0.258 mol, 1.18 eq.) in anhydrous THF (600 mL), cooled to −78° C., 2.5 M n-BuLi in hexanes (110.9 mL, 0.277 mol, 1.27 eq.) was added directly. The solution was allowed to warm to 0° C. for 20 min, after which the reaction was again cooled to −78° C. A solution of chloropyrazine (19.2 mL, 25.0 g, 0.218 mol) in THF (50 mL) was added dropwise over 10 min; a color change from light yellow to dark brown was observed. The reaction was allowed to react at −78° C. to −70° C. for 10 min. A solution of DMF (42.0 mL, 39.9 g, 0.546 mol, 2.5 eq.) in THF (50 mL) was added slowly over 12 min. The temperature was maintained at −78° C. to −70° C. for 2 h. The reaction was quenched with MeOH (400 mL) at −78° C. and charged with NaBH4 (16.5 g, 0.437 mol, 2.0 eq.) at 0° C. for 2 h. The solvent was partially removed in vacuo and additional CH2Cl2 (200 mL) was added to the oil and the reaction mixture was quenched with 2N HCl (900 mL) to a neutral pH. The aqueous layer was extracted with CH2Cl2 (4×) and EtOAc (2×). The organic layers were combined, dried over Na2SO4, filtered, and concentrated in vacuo, giving a crude black liquid. The crude material was adsorbed onto silica gel (for dry loading) and purified by chromatography on silica gel [2 kg silica gel, eluting with MeCN:CH2Cl2 2%→5%→10%] affording the title compound, as a dark brown oil; 1H NMR (400 MHz, CDCl3) δ 4.86 (2H, s), 8.36 (1H, d, J=4.35 Hz), 8.51 (1H, d, J=2.56 Hz); MS (ES+): m/z 144.93 (100) [MH+]; HPLC: tR=1.60 min (OpenLynx, polar—7 min).
Quantity
43.8 mL
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reactant
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Quantity
600 mL
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solvent
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0 (± 1) mol
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hexanes
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110.9 mL
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reactant
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19.2 mL
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reactant
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Quantity
50 mL
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solvent
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42 mL
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reactant
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50 mL
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solvent
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16.5 g
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reactant
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[Compound]
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crude material
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0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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